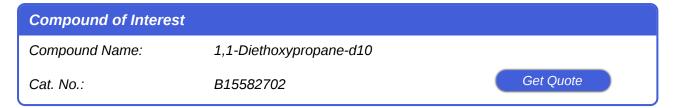


Technical Guide: 1,1-Diethoxypropane-d10 - A Comprehensive Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,1-Diethoxypropane-d10**, a deuterated analog of **1,1-Diethoxypropane**. Due to its niche nature, this compound is not readily available as a stock chemical. This guide will therefore focus on its custom synthesis, potential applications in research, and estimated cost and availability through specialized chemical synthesis services.

Introduction to 1,1-Diethoxypropane-d10

1,1-Diethoxypropane-d10 is a stable isotope-labeled version of **1,1-Diethoxypropane** where the ten hydrogen atoms on the two ethyl groups have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic tracking, and as an internal standard in mass spectrometry-based analyses. The primary utility of deuterated compounds lies in the kinetic isotope effect and the distinct mass shift they introduce, allowing for precise differentiation from their non-deuterated counterparts.

While specific literature on the applications of **1,1-Diethoxypropane-d10** is scarce, its utility can be inferred from the applications of other deuterated acetals and related compounds in drug metabolism and pharmacokinetic (DMPK) studies, as well as in the elucidation of chemical reaction mechanisms.



Price and Availability

As **1,1-Diethoxypropane-d10** is not a commercially available stock item, it must be obtained through custom synthesis. Several chemical manufacturing companies specialize in the synthesis of stable isotope-labeled compounds and can provide quotations upon request. The price and lead time for custom synthesis are influenced by factors such as the required purity, the amount of compound needed, and the complexity of the synthesis.

Below is a table providing an estimated cost and lead time for the custom synthesis of **1,1- Diethoxypropane-d10**. These figures are based on typical industry pricing for deuterated compounds of similar complexity and are intended for budgetary and planning purposes. For precise pricing, it is essential to contact custom synthesis providers directly.

Quantity	Estimated Price (USD)	Estimated Lead Time (Weeks)	Purity
100 mg	\$800 - \$1,500	4 - 6	>98%
500 mg	\$2,000 - \$4,000	6 - 8	>98%
1 g	\$3,500 - \$7,000	6 - 10	>98%

Note: The ChemicalBook database lists a CAS number for **1,1-Diethoxypropane-d10** as CBNumberCB114900892, which can be used for inquiries with synthesis companies.[1]

Physicochemical Data

The physicochemical properties of **1,1-Diethoxypropane-d10** are expected to be very similar to its non-deuterated analog, **1,1-Diethoxypropane** (CAS: 4744-08-5).



Property	Value (for 1,1-Diethoxypropane)	
Molecular Formula	C7H6D10O2	
Molecular Weight	142.26 g/mol (calculated for d10)	
Boiling Point	122-124 °C	
Density	0.826 g/mL at 25 °C	
Refractive Index	n20/D 1.391	

Experimental Protocols

As no specific experimental protocols for the synthesis of **1,1-Diethoxypropane-d10** are published, a plausible synthetic route is detailed below. This protocol is based on the well-established acid-catalyzed acetalization of an aldehyde using a deuterated alcohol.

Synthesis of 1,1-Diethoxypropane-d10

Principle: The synthesis involves the reaction of propional dehyde with ethanol-d6 in the presence of an acid catalyst. Ethanol-d6 serves as the source of the deuterated ethyl groups. The reaction is typically driven to completion by removing the water formed during the reaction.

Materials:

- Propionaldehyde
- Ethanol-d6 (C2D5OD)
- Anhydrous Calcium Chloride (or other suitable acid catalyst)
- Anhydrous Sodium Sulfate
- Diethyl Ether

Procedure:

• To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionaldehyde (1 equivalent) and ethanol-d6 (2.2 equivalents).



- Slowly add anhydrous calcium chloride (0.2 equivalents) to the mixture while stirring.
- Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the desired product.
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- · Extract the product with diethyl ether.
- Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure 1,1-Diethoxypropane-d10.

Characterization: The identity and purity of the synthesized **1,1-Diethoxypropane-d10** should be confirmed using the following analytical techniques:

- ¹H NMR: To confirm the absence of protons on the ethyl groups.
- ¹³C NMR: To confirm the carbon skeleton.
- Mass Spectrometry (MS): To confirm the molecular weight and deuterium incorporation.

Potential Applications in Research

While direct applications of **1,1-Diethoxypropane-d10** are not documented, its use can be extrapolated from the known applications of other deuterated compounds in scientific research.

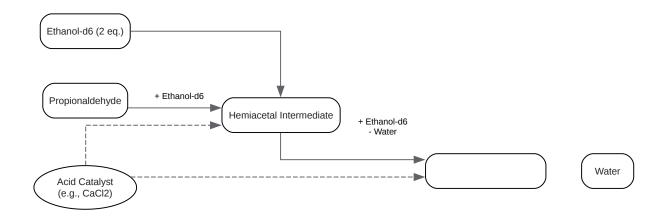
 Internal Standard in Mass Spectrometry: Due to its identical chemical properties to the nondeuterated form but with a distinct mass, it can serve as an ideal internal standard for the accurate quantification of 1,1-Diethoxypropane in complex biological or environmental samples.



- Metabolic Studies: In drug development, deuterated compounds are used to trace the
 metabolic fate of a drug molecule. If 1,1-Diethoxypropane were part of a larger drug
 candidate, the d10 version could be used to study its metabolism and identify its metabolites.
- Mechanistic Studies: The kinetic isotope effect associated with the C-D bond can be utilized
 to probe the mechanisms of chemical reactions involving the cleavage of C-H bonds at the
 ethyl groups.

Visualizations

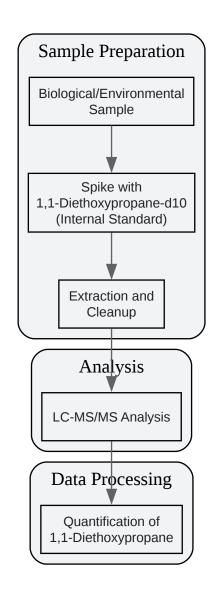
The following diagrams illustrate the synthetic pathway for **1,1-Diethoxypropane-d10** and a general experimental workflow for its use as an internal standard.



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Caption: Synthesis of **1,1-Diethoxypropane-d10**.





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References

- 1. 1,1-Diethoxypropane-d10 [m.chemicalbook.com]
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